4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl groups attached at specific positions. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a core structure for designing inhibitors of tropomyosin receptor kinases, which are implicated in various cancers.
Biological Research: The compound is used to study signal transduction pathways and cellular proliferation mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. Upon binding to these kinases, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition is crucial for its potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the bromine and methyl groups.
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Another derivative with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
Uniqueness
4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The methyl groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-6(9)3-4-10-8(7)12(2)11-5/h3-4H,1-2H3 |
InChI Key |
UUSLOGRPRLBGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)Br)C |
Origin of Product |
United States |
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